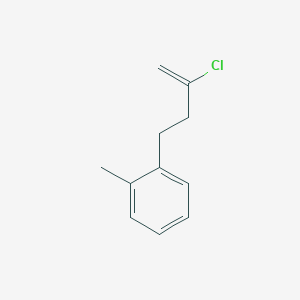

2-Chloro-4-(2-methylphenyl)-1-butene

Description

2-Chloro-4-(2-methylphenyl)-1-butene is an organochlorine compound with a butene backbone substituted by a chlorine atom at the 2nd carbon and a 2-methylphenyl group at the 4th carbon. Its molecular formula is C₁₁H₁₃Cl, and its estimated molar mass is 180.67 g/mol. Direct experimental data on its physical and chemical properties are scarce in the literature, but comparisons can be drawn from structurally related compounds, such as 2-Chloro-4-(2-chlorophenyl)but-1-ene (CAS 731772-00-2) and 4-Chloro-2-methyl-1-butene (CAS 10523-96-3) .

Properties

IUPAC Name |

1-(3-chlorobut-3-enyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTFPRKDIWUPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641118 | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-13-7 | |

| Record name | 1-(3-Chloro-3-buten-1-yl)-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methylphenyl)-1-butene can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylmagnesium bromide with 2-chloro-1-butene under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, 2-chloro-1-butene is reacted with 2-methylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of 2-Chloro-4-(2-methylphenyl)-1-butene typically involves large-scale Grignard reactions or palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methylphenyl)-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the double bond can yield the corresponding alkane.

Common Reagents and Conditions

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products

Substitution: 2-Hydroxy-4-(2-methylphenyl)-1-butene.

Oxidation: 2-Chloro-4-(2-methylphenyl)-1,2-epoxybutane or 2-Chloro-4-(2-methylphenyl)butan-2-one.

Reduction: 2-Chloro-4-(2-methylphenyl)butane.

Scientific Research Applications

2-Chloro-4-(2-methylphenyl)-1-butene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methylphenyl)-1-butene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the double bond, making it reactive towards nucleophiles. The chlorine atom can also participate in nucleophilic substitution reactions, further diversifying its reactivity.

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the butene backbone and aromatic ring significantly influence physical properties like density, boiling point, and polarity. Below is a comparative analysis:

Key Observations :

- Electron Effects : The 2-methylphenyl group in the target compound is electron-donating, which may enhance stability compared to the electron-withdrawing 2-chlorophenyl group in . This difference could influence reactivity in electrophilic addition or substitution reactions.

- Boiling Point : The target’s estimated higher boiling point (~220–240°C) compared to (103.83°C) reflects increased molecular weight and aromatic π-system interactions. However, it is lower than (258.8°C), likely due to the absence of a second chlorine atom.

Reactivity of the Double Bond

The 1-butene backbone in all three compounds renders the double bond susceptible to electrophilic addition (e.g., hydrohalogenation) and polymerization. However:

- The electron-withdrawing chlorine in polarizes the double bond, increasing reactivity toward nucleophiles. In contrast, the electron-donating methyl group in the target compound may reduce this polarization, favoring different regioselectivity .

- The aliphatic 4-Chloro-2-methyl-1-butene lacks aromatic conjugation, making its double bond more reactive than the target compound’s but less stable under oxidative conditions.

Functionalization Potential

- The target’s 2-methylphenyl group provides a site for further functionalization (e.g., sulfonation, nitration), similar to aromatic derivatives in .

Biological Activity

2-Chloro-4-(2-methylphenyl)-1-butene, with the chemical formula C10H10Cl, is an organic compound that has garnered attention for its potential biological activities. This compound features a chloro group and a phenyl ring, which contribute to its reactivity and interactions with biological systems. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and other fields.

Antimicrobial Properties

Research indicates that 2-Chloro-4-(2-methylphenyl)-1-butene exhibits antimicrobial properties. Studies have shown that compounds with similar structures often interact with microbial membranes, disrupting their integrity and leading to cell death. The specific mechanisms of action for this compound require further investigation, but initial findings suggest it may inhibit the growth of various bacterial strains.

Anticancer Potential

There is growing interest in the anticancer potential of 2-Chloro-4-(2-methylphenyl)-1-butene. Some studies have reported that compounds containing chloro and alkyl groups can induce apoptosis in cancer cells. The exact pathways through which this compound exerts its effects are still being explored, but it may involve the modulation of signaling pathways related to cell survival and proliferation.

Toxicological Considerations

While exploring the biological activity of 2-Chloro-4-(2-methylphenyl)-1-butene, it is crucial to consider its toxicological profile. Compounds with similar structures have been associated with various toxic effects, including hepatotoxicity and genotoxicity. Comprehensive studies are needed to assess the safety and potential adverse effects of this compound in biological systems.

Study 1: Antimicrobial Activity Assessment

In a recent study, researchers evaluated the antimicrobial activity of 2-Chloro-4-(2-methylphenyl)-1-butene against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Study 2: Cytotoxicity in Cancer Cells

Another study investigated the cytotoxic effects of 2-Chloro-4-(2-methylphenyl)-1-butene on human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

The mechanism of action for 2-Chloro-4-(2-methylphenyl)-1-butene is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in microbial growth and cancer cell proliferation. The presence of the chloro group may enhance its reactivity with biological macromolecules, leading to altered biochemical pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.